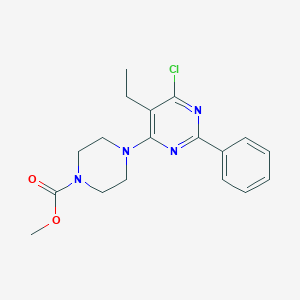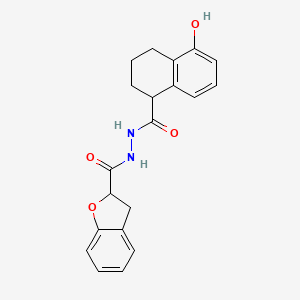![molecular formula C16H26N2O2 B7427113 1-[4-(3-Methylazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7427113.png)
1-[4-(3-Methylazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(3-Methylazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a piperidine ring and an azepane moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.
准备方法
The synthesis of 1-[4-(3-Methylazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Azepane Moiety: The azepane ring is introduced via nucleophilic substitution or addition reactions.
Coupling of the Two Rings: The piperidine and azepane rings are coupled using a carbonylation reaction, often facilitated by a catalyst such as palladium.
Final Functionalization: The prop-2-en-1-one group is introduced through an aldol condensation reaction, using appropriate aldehydes and ketones under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and advanced purification techniques.
化学反应分析
1-[4-(3-Methylazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or azepane rings, introducing different functional groups.
Addition: The double bond in the prop-2-en-1-one group can undergo addition reactions with halogens or hydrogen halides, forming halogenated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-[4-(3-Methylazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific mechanical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
作用机制
The mechanism of action of 1-[4-(3-Methylazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential therapeutic effects and biological activity.
相似化合物的比较
1-[4-(3-Methylazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
1-(Piperidin-1-yl)prop-2-en-1-one: Lacks the azepane moiety, resulting in different chemical reactivity and biological activity.
3-Methylazepane-1-carboxylic acid: Contains the azepane ring but lacks the piperidine and prop-2-en-1-one groups, leading to different applications and properties.
N-(3-Methylazepane-1-carbonyl)piperidine:
属性
IUPAC Name |
1-[4-(3-methylazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-3-15(19)17-10-7-14(8-11-17)16(20)18-9-5-4-6-13(2)12-18/h3,13-14H,1,4-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMAWUAMNUKBOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN(C1)C(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2,6-dimethylpyrimidin-4-yl)-N-[1H-imidazol-2-yl(pyridin-3-yl)methyl]piperidin-4-amine](/img/structure/B7427036.png)
![N-[1-[4-(dimethylamino)phenyl]ethyl]-4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7427038.png)
![methyl 4-[(3-methyl-2-oxo-1H-benzimidazole-5-carbonyl)amino]-1H-pyrazole-5-carboxylate](/img/structure/B7427042.png)
![6-ethoxy-N-[1-(2-ethylsulfonylethyl)pyrazol-4-yl]pyrimidin-4-amine](/img/structure/B7427045.png)
![tert-butyl N-[4,4-dimethyl-2-(2-methyl-3-oxopiperazine-1-carbonyl)pentyl]carbamate](/img/structure/B7427047.png)
![[2-[[4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzoyl]amino]-3-hydroxypropyl] acetate](/img/structure/B7427057.png)

![6-[[[1-(4-Bromophenyl)-2-pyridin-2-ylethyl]amino]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7427069.png)
![4-O-methyl 1-O-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl] 2-fluorobenzene-1,4-dicarboxylate](/img/structure/B7427073.png)
![[4-(6-Chloro-5-ethyl-2-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7427077.png)
![[2-[3-(Furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 3-amino-4-ethylbenzoate](/img/structure/B7427105.png)

![N-(4-fluorophenyl)-1-[4-(2,2,2-trifluoroethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7427133.png)
![5-iodo-2-methyl-N-[[2-(oxolan-2-yl)-1,3-thiazol-5-yl]methyl]aniline](/img/structure/B7427136.png)
